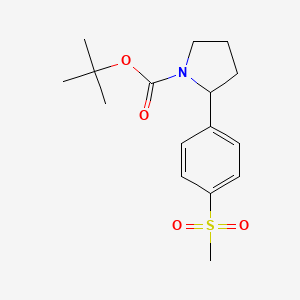![molecular formula C7H5BrN2 B13971914 7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)
7-Bromopyrrolo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromopyrrolo[1,2-b]pyridazine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[1,2-b]pyridazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrrolo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with brominated acetylenes, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often involve the use of solid alumina and room temperature to facilitate the cross-coupling of the pyrrole ring with acyl(bromo)acetylenes .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of readily available raw materials and mild reaction conditions is crucial for large-scale production . The process typically includes multiple steps, such as the formation of intermediates and subsequent cyclization and bromination reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromopyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
7-Bromopyrrolo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 7-Bromopyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, influencing their activity. For example, it may act as an inhibitor or modulator of specific enzymes or receptors, thereby affecting cellular processes and signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Pyridazine Derivatives: Compounds such as pyridazine and pyridazinone share structural similarities with 7-Bromopyrrolo[1,2-b]pyridazine and exhibit various biological activities.
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds also feature a fused heterocyclic structure and have been studied for their biological and chemical properties.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it a valuable compound for specific applications where such properties are desired, such as in the development of new materials or therapeutic agents .
Propriétés
Formule moléculaire |
C7H5BrN2 |
|---|---|
Poids moléculaire |
197.03 g/mol |
Nom IUPAC |
7-bromopyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H5BrN2/c8-7-4-3-6-2-1-5-9-10(6)7/h1-5H |
Clé InChI |
WEIPQWKONSOIBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC=C(N2N=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Isopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13971852.png)



![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)
![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)

![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)




